molecular formula C17H12N2O2 B12903949 5-Benzoyl-4-(4-methylphenyl)-3H-pyrazol-3-one CAS No. 64591-50-0

5-Benzoyl-4-(4-methylphenyl)-3H-pyrazol-3-one

Cat. No.: B12903949
CAS No.: 64591-50-0
M. Wt: 276.29 g/mol
InChI Key: UXCDPQXAYWYVMY-UHFFFAOYSA-N
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Description

5-Benzoyl-4-(p-tolyl)-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoyl-4-(p-tolyl)-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoyl chloride with p-tolylhydrazine, followed by cyclization with an appropriate diketone under acidic or basic conditions. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Benzoyl-4-(p-tolyl)-3H-pyrazol-3-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

  • 4-Phenyl-3H-pyrazol-3-one
  • 5-Benzoyl-4-phenyl-3H-pyrazol-3-one
  • 4-(p-Tolyl)-3H-pyrazol-3-one

Comparison: 5-Benzoyl-4-(p-tolyl)-3H-pyrazol-3-one is unique due to the presence of both benzoyl and p-tolyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Biological Activity

5-Benzoyl-4-(4-methylphenyl)-3H-pyrazol-3-one is a compound belonging to the pyrazolone class, known for its diverse biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H14N2O=5 Benzoyl 4 4 methylphenyl 3H pyrazol 3 one\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}=\text{5 Benzoyl 4 4 methylphenyl 3H pyrazol 3 one}

This structure contributes to its pharmacological properties, particularly its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that pyrazolone derivatives exhibit significant anti-inflammatory effects. In a study comparing various pyrazolone compounds, 5-benzoyl derivatives showed inhibition rates ranging from 58.95% to 87.35% against inflammatory markers, outperforming the reference drug phenylbutazone in certain cases .

Table 1: Anti-inflammatory Activity of Pyrazolone Derivatives

CompoundInhibition (%)Reference Drug (Phenylbutazone)
This compound78.06 - 86.6770.56

2. Analgesic Activity

In addition to anti-inflammatory properties, this compound has demonstrated analgesic effects. The mechanism appears to involve non-selective inhibition of COX enzymes, which are crucial in pain and inflammation pathways .

3. Antimicrobial Activity

The antimicrobial potential of pyrazolone derivatives has been extensively studied. The compound showed promising results against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong bactericidal activity .

Table 2: Antimicrobial Activity of Selected Pyrazolone Derivatives

CompoundMIC (μg/mL)Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus

4. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolone derivatives, including the target compound. It has shown effectiveness against various cancer cell lines such as MCF7 and NCI-H460, with growth inhibition concentrations (GI50) indicating significant cytotoxicity .

Table 3: Anticancer Activity Against Cell Lines

Cell LineGI50 (µM)
MCF73.79
NCI-H46042.30

Case Studies

A notable case study examined the efficacy of a series of pyrazolone derivatives in a model of induced inflammation in mice, where the tested compounds demonstrated substantial reductions in paw swelling compared to controls . Another study focused on the cytotoxic effects of these compounds on lymphoma cells, revealing a selective inhibition pattern favoring SIRT1 over SIRT2, which is critical for therapeutic targeting in cancer treatment .

Properties

CAS No.

64591-50-0

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

5-benzoyl-4-(4-methylphenyl)pyrazol-3-one

InChI

InChI=1S/C17H12N2O2/c1-11-7-9-12(10-8-11)14-15(18-19-17(14)21)16(20)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

UXCDPQXAYWYVMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=NC2=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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